methyl N'-(cyclopentylideneamino)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-(cyclopentylideneamino)carbamimidothioate is a chemical compound with the molecular formula C8H15N3S. It is a derivative of carbamimidothioate, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N’-(cyclopentylideneamino)carbamimidothioate can be synthesized through a one-pot reaction involving the condensation of cyclopentanone with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for methyl N’-(cyclopentylideneamino)carbamimidothioate often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-(cyclopentylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted carbamimidothioates
Wissenschaftliche Forschungsanwendungen
Methyl N’-(cyclopentylideneamino)carbamimidothioate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl N’-(cyclopentylideneamino)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Eigenschaften
CAS-Nummer |
10060-96-5 |
---|---|
Molekularformel |
C7H13N3S |
Molekulargewicht |
171.27 g/mol |
IUPAC-Name |
methyl N'-(cyclopentylideneamino)carbamimidothioate |
InChI |
InChI=1S/C7H13N3S/c1-11-7(8)10-9-6-4-2-3-5-6/h2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
WKFBVCYQDFIDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NN=C1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.